1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene

Description

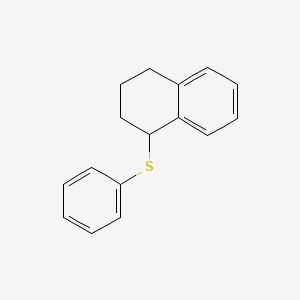

1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by a naphthalene ring system with a phenylsulfanyl group attached

Properties

IUPAC Name |

1-phenylsulfanyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11,16H,6,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJIGSLELOCUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dephenylsulfanylated naphthalene derivatives.

Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives .

Scientific Research Applications

1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

- 1-(Phenylsulfanyl)-2,3-dihydro-1H-indene

- 2-Phenylsulfanyl-1,2,3,4-tetrahydroquinoline

- 1-(Phenylsulfanyl)-1,2,3,4-tetrahydroisoquinoline

Comparison: 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific naphthalene ring system, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with significant potential in biological research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene features a tetrahydronaphthalene backbone with a phenylsulfanyl group attached. This unique structure contributes to its distinct chemical and biological properties. The compound is synthesized through the reaction of 1,2,3,4-tetrahydronaphthalene with phenylsulfanyl chloride using bases such as sodium hydride or potassium carbonate in inert solvents like dichloromethane or tetrahydrofuran under reflux conditions.

The biological activity of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene is primarily attributed to its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo metabolic transformations leading to the formation of reactive intermediates that interact with cellular components. These interactions may result in the inhibition of enzyme activity or disruption of cellular processes.

Antimicrobial Properties

Research has indicated that 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been evaluated for its ability to induce apoptosis in cancer cell lines. A notable study found that 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene inhibited cell proliferation in human cancer cell lines by modulating key signaling pathways involved in cell cycle regulation.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines |

Study on Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene was assessed against multiple pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. Results indicated that the compound had a MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

Study on Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that treatment with 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene led to a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis demonstrated an increase in the number of cells undergoing apoptosis after treatment with this compound at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.